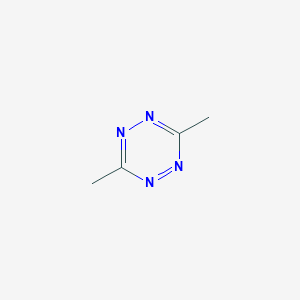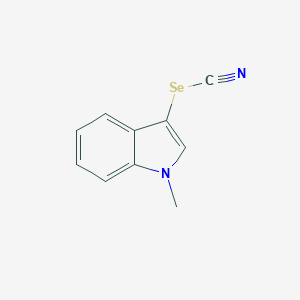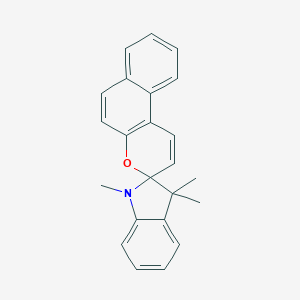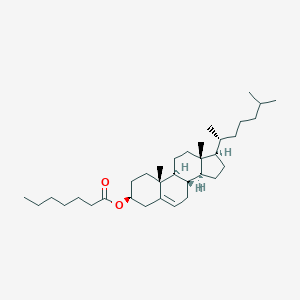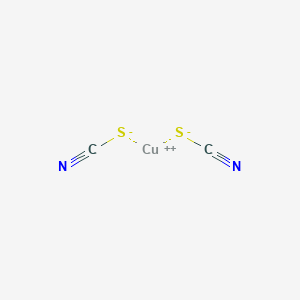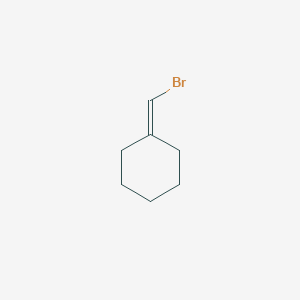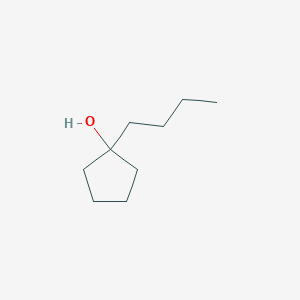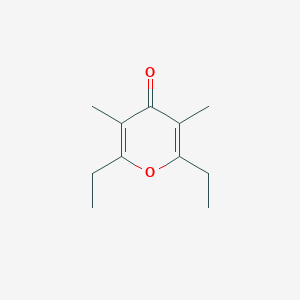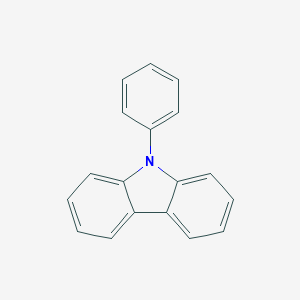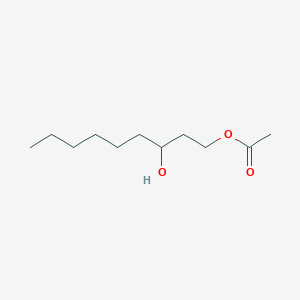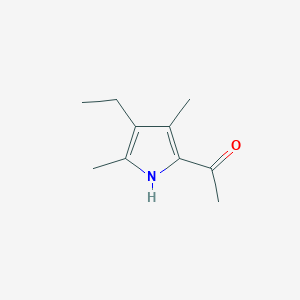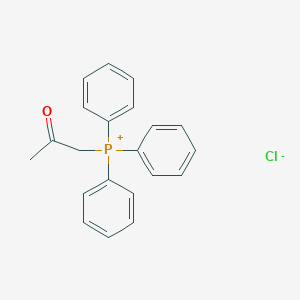
Tris(pentafluorophenyl)borane
Übersicht
Beschreibung
Tris(pentafluorophenyl)borane, also known as tris(pentafluorophenyl)boron, is a chemical compound with the formula C18BF15. It is a white, volatile solid that is highly regarded for its strong Lewis acidity. The molecule consists of three pentafluorophenyl groups attached to a central boron atom in a “paddle-wheel” manner, forming a planar BC3 core . This compound is known for its high thermal stability and resistance to oxygen and water, making it an ideal Lewis acid for various applications .
Wirkmechanismus
Target of Action
Tris(pentafluorophenyl)borane is a strong Lewis acid . It is known for its role as an excellent activator component in homogeneous Ziegler-Natta chemistry . It is also used as a catalyst for reductions, alkylations, hydrometallation reactions, and catalyzed aldol-type reactions .
Mode of Action
this compound interacts with its targets by acting as a Lewis acid . It can catalyze hydrosilylation of aldehydes . It induces some rather unusual reactions of early metal acetylide complexes and can help in stabilizing uncommon coordination geometries of carbon .
Biochemical Pathways
It is known to catalyze a variety of reactions, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions . These reactions could potentially affect various biochemical pathways depending on the specific reactants and conditions.
Pharmacokinetics
It is known to be a volatile solid , which may influence its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it catalyzes. For example, in its role as a catalyst for reductions, alkylations, and hydrometallation reactions, it can facilitate the formation of new chemical bonds and the synthesis of new compounds .
Action Environment
this compound is thermally stable at temperatures well over 200 °C, resistant to oxygen, and water-tolerant . These properties suggest that it can function effectively in a variety of environmental conditions.
Vorbereitungsmethoden
Tris(pentafluorophenyl)borane is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps :
- Formation of the Grignard reagent: [ \text{C6F5Br} + \text{Mg} \rightarrow \text{C6F5MgBr} ]
- Reaction with boron trichloride: [ 3\text{C6F5MgBr} + \text{BCl3} \rightarrow (\text{C6F5})3\text{B} + 3\text{MgBrCl} ]
The synthesis originally employed pentafluorophenyllithium, but this reagent can detonate with the elimination of lithium fluoride . Industrial production methods follow similar routes but are optimized for larger scales and higher yields.
Analyse Chemischer Reaktionen
Tris(pentafluorophenyl)borane undergoes various types of reactions, primarily due to its strong Lewis acidity. Some of the notable reactions include :
Hydrosilylation: Catalyzes the addition of silanes to carbonyl compounds, forming siloxane bonds.
Reduction: Acts as a catalyst in the reduction of alcohols, carbonyls, and carbonyl-like derivatives using silanes as stoichiometric reductants.
Guanylation: Catalyzes the reaction of amines with carbodiimides to form guanidines.
Common reagents used in these reactions include hydrosilanes, alkoxysilanes, and carbodiimides. The major products formed depend on the specific reaction but often include siloxane bonds, reduced carbonyl compounds, and guanidines.
Wissenschaftliche Forschungsanwendungen
Tris(pentafluorophenyl)borane has extensive applications in scientific research, particularly in chemistry and materials science :
Catalysis: Used as a catalyst in various organic reactions, including hydrosilylation, borylation, and guanylation.
Polymerization: Acts as an activator component in homogeneous Ziegler-Natta polymerization of olefins.
Frustrated Lewis Pair Chemistry: Employed in the formation of frustrated Lewis pairs, which are used in hydrogenation and other reactions.
Material Synthesis: Facilitates the synthesis of siloxane materials and other complex polymers.
Vergleich Mit ähnlichen Verbindungen
Tris(pentafluorophenyl)borane is often compared with other boron-based Lewis acids such as boron trifluoride (BF3) and boron trichloride (BCl3) . While BF3 is stronger, this compound offers higher thermal stability and resistance to moisture. Compared to triphenylborane, this compound is significantly more acidic due to the electron-withdrawing effects of the pentafluorophenyl groups .
Similar Compounds
- Boron trifluoride (BF3)
- Boron trichloride (BCl3)
- Triphenylborane ((C6H5)3B)
This compound stands out due to its unique combination of high Lewis acidity, thermal stability, and resistance to oxygen and water, making it a versatile and valuable reagent in various chemical processes.
Eigenschaften
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAJXDYVZBHCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18BF15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074594 | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1109-15-5 | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(pentafluorophenyl)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(PENTAFLUOROPHENYL)BORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3WU5E2578 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


